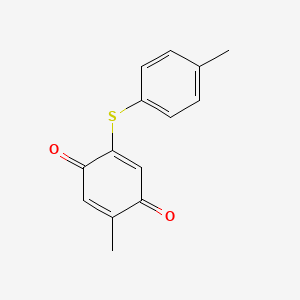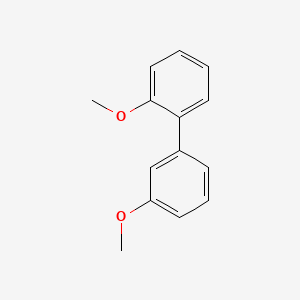![molecular formula C4H9O5P B14694453 [2-(Acetyloxy)ethyl]phosphonic acid CAS No. 32541-80-3](/img/structure/B14694453.png)
[2-(Acetyloxy)ethyl]phosphonic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[2-(Acetyloxy)ethyl]phosphonic acid: is an organophosphorus compound characterized by the presence of a phosphonic acid group and an acetyloxyethyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of [2-(Acetyloxy)ethyl]phosphonic acid can be achieved through several methods. One common approach involves the reaction of diethyl phosphite with ethylene oxide, followed by acetylation. The reaction conditions typically require a catalyst and controlled temperature to ensure the desired product is obtained.
Industrial Production Methods: Industrial production of this compound often involves large-scale reactions using similar synthetic routes. The process may include steps such as purification and crystallization to achieve high purity levels required for various applications.
Analyse Des Réactions Chimiques
Types of Reactions: [2-(Acetyloxy)ethyl]phosphonic acid undergoes several types of chemical reactions, including:
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding phosphonic acid and acetic acid.
Substitution: The compound can participate in nucleophilic substitution reactions, where the acetyloxy group is replaced by other nucleophiles.
Oxidation and Reduction: Although less common, the compound can undergo oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions:
Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis may involve sodium hydroxide.
Substitution: Common nucleophiles include amines and alcohols, with reactions often conducted in the presence of a base or catalyst.
Major Products:
Hydrolysis: Produces phosphonic acid and acetic acid.
Substitution: Yields various substituted phosphonic acid derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry: In chemistry, [2-(Acetyloxy)ethyl]phosphonic acid is used as a building block for the synthesis of more complex organophosphorus compounds. It is also employed in the study of reaction mechanisms and the development of new synthetic methodologies.
Medicine: In medicine, this compound derivatives are explored for their potential as antiviral and anticancer agents. Their ability to interact with biological targets makes them promising candidates for drug development.
Industry: Industrially, the compound is used in the production of flame retardants, plasticizers, and other specialty chemicals. Its unique properties make it valuable in the formulation of various products.
Mécanisme D'action
The mechanism of action of [2-(Acetyloxy)ethyl]phosphonic acid involves its interaction with specific molecular targets. In biological systems, the compound can inhibit enzymes that process phosphonates, thereby affecting metabolic pathways. The acetyloxy group may also play a role in modulating the compound’s reactivity and binding affinity.
Comparaison Avec Des Composés Similaires
[2-(Diethoxyphosphoryl)ethyl acetate]: Similar in structure but with diethoxy groups instead of acetyloxy.
[2-(Acetyloxy)ethyl]phosphonic acid dimethyl ester: A dimethyl ester variant with different solubility and reactivity properties.
Uniqueness: this compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Propriétés
Numéro CAS |
32541-80-3 |
|---|---|
Formule moléculaire |
C4H9O5P |
Poids moléculaire |
168.08 g/mol |
Nom IUPAC |
2-acetyloxyethylphosphonic acid |
InChI |
InChI=1S/C4H9O5P/c1-4(5)9-2-3-10(6,7)8/h2-3H2,1H3,(H2,6,7,8) |
Clé InChI |
YROIHKKJDMNYRB-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)OCCP(=O)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3H-[1]Benzopyrano[4,3-c]isoxazole, 1,3a,4,9b-tetrahydro-, cis-](/img/structure/B14694389.png)
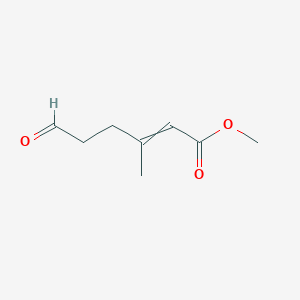
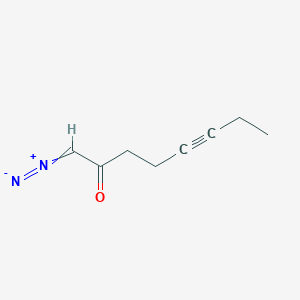
![Benzyl [4-(cyclohexylsulfamoyl)phenyl]carbamate](/img/structure/B14694409.png)
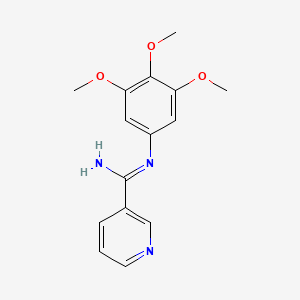

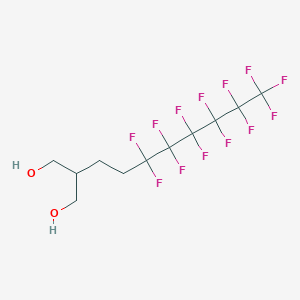


![3-[(E)-Benzylideneamino]propanenitrile](/img/structure/B14694433.png)
![[3-(methoxymethylcarbamoyloxy)-2,4-dimethylpentyl] N-(methoxymethyl)carbamate](/img/structure/B14694443.png)

